REACTION_SMILES
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[Cl-:6].[Cl:7][c:8]1[cH:9][cH:10][c:11]([CH2:12][P+:13]([c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)([c:20]2[cH:21][cH:22][cH:23][cH:24][cH:25]2)[c:26]2[cH:27][cH:28][cH:29][cH:30][cH:31]2)[cH:32][cH:33]1.[Li:1][CH2:2][CH2:3][CH2:4][CH3:5].[O:34]1[CH:35]([O:40][CH2:41][CH2:42][CH2:43][CH:44]=[O:45])[CH2:36][CH2:37][CH2:38][CH2:39]1.[O:46]1[CH2:47][CH2:48][CH2:49][CH2:50]1>>[Cl:7][c:8]1[cH:9][cH:10][c:11]([CH:12]=[CH:44][CH2:43][CH2:42][CH2:41][O:40][CH:35]2[O:34][CH2:39][CH2:38][CH2:37][CH2:36]2)[cH:32][cH:33]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccc(C[P+](c2ccccc2)(c2ccccc2)c2ccccc2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=CCCCOC1CCCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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Clc1ccc(C=CCCCOC2CCCCO2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |